
4-(Nicotinamido)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Nicotinamido)phenylboronic acid is an organic compound that belongs to the class of boronic acids It features a phenyl ring substituted with a nicotinamido group and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nicotinamido)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromophenylboronic acid.
Coupling Reaction: The 4-bromophenylboronic acid undergoes a Suzuki-Miyaura coupling reaction with nicotinamide. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Nicotinamido)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Substituted phenylboronic acids.
Applications De Recherche Scientifique
4-(Nicotinamido)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Acts as a probe for detecting and quantifying sugars and other biomolecules.
Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(Nicotinamido)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in sensing and diagnostic applications. The compound can interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the nicotinamido group but shares the boronic acid functionality.
4-Formylphenylboronic acid: Contains a formyl group instead of a nicotinamido group.
3-Nitrophenylboronic acid: Substituted with a nitro group on the phenyl ring.
Uniqueness
4-(Nicotinamido)phenylboronic acid is unique due to the presence of the nicotinamido group, which enhances its binding affinity and specificity for certain biomolecules. This makes it particularly valuable in biological and medicinal applications compared to other boronic acids.
Propriétés
Formule moléculaire |
C12H11BN2O3 |
|---|---|
Poids moléculaire |
242.04 g/mol |
Nom IUPAC |
[4-(pyridine-3-carbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C12H11BN2O3/c16-12(9-2-1-7-14-8-9)15-11-5-3-10(4-6-11)13(17)18/h1-8,17-18H,(H,15,16) |
Clé InChI |
PCGJUKGGDXXZBD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


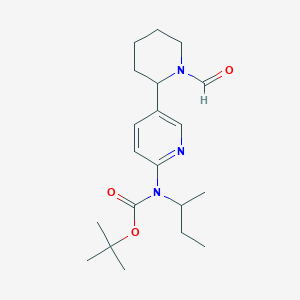

![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)
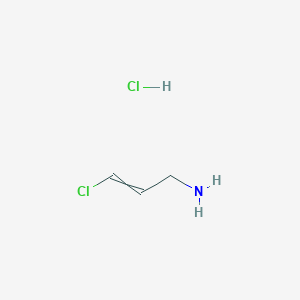
![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
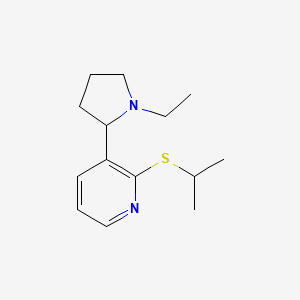

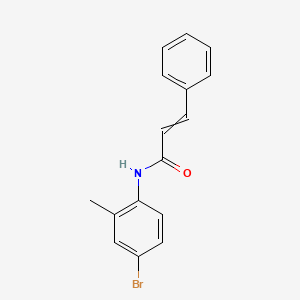
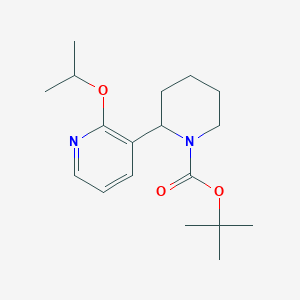
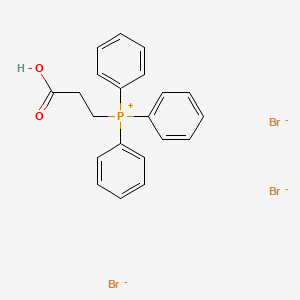

![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)


